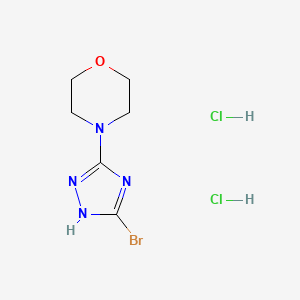

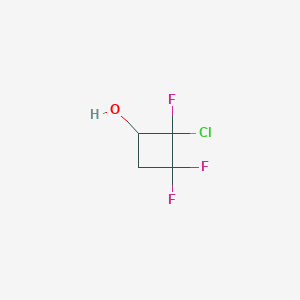

![molecular formula C16H21F6N3S B6295213 N-[3,5-双(三氟甲基)苯基]-N'-[(2R)-2-(二甲氨基)-3-甲基丁基]硫脲, 98%, (99% ee) CAS No. 2415751-57-2](/img/structure/B6295213.png)

N-[3,5-双(三氟甲基)苯基]-N'-[(2R)-2-(二甲氨基)-3-甲基丁基]硫脲, 98%, (99% ee)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea” is a derivative of (thio)urea and has been used extensively as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and is often referred to as Schreiner’s thiourea . It plays a crucial role in the development of H-bond organocatalysts .

Chemical Reactions Analysis

This compound is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states using explicit double hydrogen bonding . It’s used extensively in promoting organic transformations .科学研究应用

环境和生物分析的化学传感器

硫脲衍生物由于其亲核特性而在开发化学传感器中具有重要意义,可以有效检测环境污染物和各种分析物。这些化合物用于灵敏、选择性、荧光和比色化学传感器,用于检测生物、环境和农业样品中的阴离子和中性分析物。这表明它们在环境监测和安全评估中的潜力 (Al-Saidi & Khan, 2022).

配位化学和生物应用

配位化学中对硫脲衍生物的研究表明,它们能够作为配体,与过渡金属形成络合物。这些络合物在药物化学中具有新颖的应用,包括抗菌和抗肿瘤活性,突出了硫脲衍生物在药物设计和药物研究中的潜力 (Saeed, Flörke, & Erben, 2014).

放射防护作用

对新型硫脲化合物进行的研究表明,它们对生物系统具有放射防护作用,例如减少染色体畸变和提高受辐照植物的存活率。这项研究表明硫脲衍生物在预防辐射损伤方面的潜在用途,这可能有利于核医学和放射生物学 (Mehandjiev et al., 2002).

黄金浸出工艺

硫脲已被探索作为氰化物在黄金浸出工艺中的替代品,展示了其从含金材料中提取黄金的潜力。虽然硫脲的稳定性和环境影响令人担忧,但其在溶解金种方面的有效性表明其在采矿业和环境修复中的可能应用 (Li & Miller, 2006).

抗炎特性

通过分子对接研究筛选了硫脲衍生物的抗炎特性,表明它们作为治疗炎性疾病的候选药物的潜力。硫脲衍生物的结构特征显着影响其结合潜力,在药物开发和治疗应用中显示出前景 (Nikolic, Mijajlovic, & Nedeljković, 2022).

作用机制

未来方向

属性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPDTNXZGWVLK-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

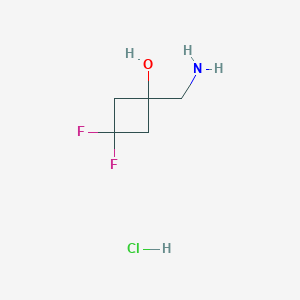

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)

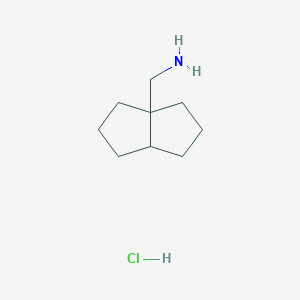

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)

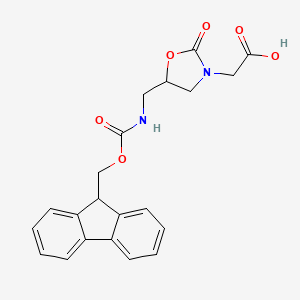

![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)

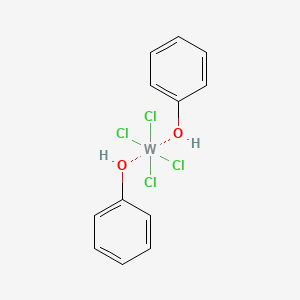

![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)

![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)

![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)